methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is an organic compound with the molecular formula C10H10BrNO3. It contains several functional groups, including an ester, an oxime, and a bromine atom attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate typically involves the bromination of a suitable precursor followed by esterification and oxime formation. One common method starts with the bromination of 2-methylbenzoic acid to form 2-bromo-5-methylbenzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-bromo-5-methylbenzoate. Finally, the oxime group is introduced by reacting the ester with hydroxylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction of the oxime group can produce amines .
Scientific Research Applications
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate depends on its specific applicationThe oxime group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methylbenzoate: Lacks the oxime group, making it less versatile in certain reactions.
Methyl 2-chloro-5-(1-(hydroxyimino)ethyl)benzoate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate: Contains a nitro group instead of an oxime, leading to different chemical properties.
Uniqueness
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is unique due to the presence of both an oxime and a bromine atom on the aromatic ring.
Properties
Molecular Formula |
C10H10BrNO3 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3 |
InChI Key |
WSJSKOYCNUEGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.